C.I. Basic violet 35
Description
Introduction to C.I. Basic Violet 35
Chemical Identity and Nomenclature
This compound is systematically identified by its Chemical Abstracts Service (CAS) registry number 12270-30-3 and Colour Index (C.I.) designation Basic Violet 35 . Alternative names include Basic Violet 36 and Astrazon Violet FL , reflecting its classification within the cationic dye family. The compound’s molecular formula, $$ \text{C}{17}\text{H}{20}\text{ClN}{5}\text{O}{2} $$, underscores its composition as a chlorinated aromatic amine derivative.
Table 1: Key Chemical Identifiers
The IUPAC name, 3-amino-7-(dimethylamino)-5-phenylphenazinium chloride , delineates its phenazinium core substituted with amino and phenyl groups. This nomenclature aligns with its structural classification as a monazo compound, characterized by a single azo (-N=N-) linkage.
Historical Context and Discovery
The synthesis of this compound traces back to the late 19th century, coinciding with advancements in aniline dye chemistry. German chemists Alfred Kern and Heinrich Caro pioneered its production through reactions involving dimethylaniline and formaldehyde, optimizing methods to enhance yield and purity. Early applications focused on textile dyeing, leveraging its intense colorfastness on cotton and silk. By the mid-20th century, the dye gained prominence in histological staining and industrial ink formulations, driven by its affinity for cellulose fibers.
Overview of Molecular Structure and Physicochemical Properties
This compound features a triarylmethane backbone with a central methane carbon bonded to three aromatic rings. Two rings incorporate dimethylamino groups ($$-\text{N}(\text{CH}3)2$$), while the third is substituted with a phenyl group and an amino moiety. This configuration imparts cationic properties, facilitating electrostatic binding to anionic substrates like nucleic acids and cellulose.
Key Physicochemical Properties:
- Optical Characteristics : Exhibits a UV-Vis absorption maximum at 590 nm , corresponding to its violet coloration in aqueous solutions.
- Stability : Stable under neutral pH conditions but degrades in strongly acidic or alkaline environments due to protonation/deprotonation of amino groups.
- Thermal Behavior : While exact melting points are poorly documented, related methyl violet analogues (e.g., Methyl Violet 2B) melt near 137°C .
The compound’s solubility profile includes miscibility with water (30 g/L) and organic solvents like ethanol, enabling versatile application across industries. Its synthesis typically involves condensation reactions between primary amines and carbonyl compounds, followed by oxidation to stabilize the cationic form.
Properties
CAS No. |
12270-30-3 |
|---|---|
Molecular Formula |
C10H16N2O |
Synonyms |
C.I. Basic violet 35 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
C.I. Basic Violet 1 (C.I. 42535)
- Structural Similarity : Shares the same triarylmethane core as Basic Violet 35 but differs in counterions. Basic Violet 1 exists as a chloride salt (C.I. 42535), free base (C.I. Solvent Violet 8), or phosphotungstomolybdic acid salt (C.I. Pigment Violet 3) .
- Functional Differences :
- Applications : Used in inks, plastics, and biological staining, whereas Basic Violet 35 is preferred for detergent formulations due to its stability in alkaline conditions .
C.I. Basic Violet 48 (C.I. 45175)
- Structural Features : Contains a similar cationic chromophore but with a modified substituent pattern.
- Optical Properties : Absorbs at 525 nm , shorter than Basic Violet 35, resulting in a violet-blue hue .
- Applications : Primarily employed in textile dyeing and cosmetics, where color fastness under UV exposure is critical.
Comparison with Functionally Similar Compounds
Rhodamine B (C.I. 45170)
- Structural Contrast : A xanthene dye with a carboxylate group, unlike the triarylmethane structure of Basic Violet 35 .

- Functional Overlap: Both are cationic and used in fluorescence-based applications. However, Rhodamine B (λmax = 554 nm) exhibits stronger fluorescence, making it ideal for biological imaging, while Basic Violet 35 is non-fluorescent and suited for industrial dyeing .
Permanent Violet RL (C.I. Pigment Violet 23)
- Structural Basis: A carbazole-based pigment synthesized via alkylation and condensation of 3-amino-N-ethylcarbazole .
- Key Differences :
Data Table: Key Properties of C.I. Basic Violet 35 and Comparators
| Compound | C.I. Number | CAS | λmax (nm) | Solubility | Primary Applications |
|---|---|---|---|---|---|
| This compound | 42535:3 | 12270-30-3 | 551 | Water-soluble | Detergents, textiles, paper |
| C.I. Basic Violet 1 | 42535 | 8004-87-3 | 528 | Water-soluble | Inks, biological staining |
| C.I. Pigment Violet 3 | 42535:2 | 1325-82-2 | 525 | Insoluble | Paints, plastics |
| Rhodamine B | 45170 | 81-88-9 | 554 | Water/ethanol | Fluorescence imaging |
| Permanent Violet RL | Pigment 23 | 6358-30-1 | 590 | Insoluble | High-temperature plastics |
Research Findings and Industrial Relevance
- Stability in Detergent Formulations : Basic Violet 35 demonstrates superior stability in mildly alkaline, low-built detergent systems compared to C.I. Basic Violet 1, which degrades under oxidative conditions .
- Environmental Impact : Basic Violet 35’s tetrachloroferrate counterion raises concerns about heavy metal leaching, prompting research into eco-friendly alternatives like C.I. Basic Violet 48 (lower toxicity profile) .
- Synthetic Efficiency : Basic Violet 35 is synthesized via a one-pot reaction with high yield (>85%), whereas Permanent Violet RL requires multi-step synthesis (80% yield) .
Q & A
Q. How to design interdisciplinary studies linking this compound’s structural properties to its electrochemical behavior?
- Answer : Integrate computational chemistry (e.g., HOMO-LUMO gap analysis) with cyclic voltammetry experiments. Cross-validate results using spectroelectrochemical cells to correlate redox potentials with spectral shifts. Address discrepancies by adjusting solvent parameters (e.g., dielectric constant) in simulations .
Data Analysis and Reporting
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
Q. How to transparently report conflicting data on this compound’s stability in polar vs. nonpolar solvents?
- Answer : Clearly delineate experimental conditions (e.g., solvent purity, temperature control). Use supplementary tables to present raw kinetic data. Discuss alternative hypotheses (e.g., solvent-dye hydrogen bonding) in the context of contradictory results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

